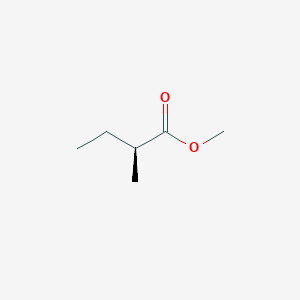

methyl (2S)-2-methylbutanoate

Descripción general

Descripción

Methyl (2S)-2-methylbutanoate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, which makes it a common ingredient in the flavor and fragrance industry. The compound is derived from butanoic acid and methanol, and its systematic name reflects its structure: a methyl ester of 2-methylbutanoic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl (2S)-2-methylbutanoate can be synthesized through the esterification of 2-methylbutanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

2-Methylbutanoic acid+MethanolH2SO4Methyl (2S)-2-methylbutanoate+Water

Industrial Production Methods: In an industrial setting, the esterification process is often carried out in a continuous flow reactor to optimize yield and efficiency. The reaction mixture is heated under reflux, and the water produced is continuously removed to drive the reaction to completion. The product is then purified through distillation.

Análisis De Reacciones Químicas

Types of Reactions: Methyl (2S)-2-methylbutanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-methylbutanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

Hydrolysis: 2-Methylbutanoic acid and methanol.

Reduction: 2-Methylbutanol.

Transesterification: A different ester and methanol.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Chemical Formula : CHO

- Molecular Weight : 116.1583 g/mol

- IUPAC Name : Methyl 2-methylbutanoate

- CAS Registry Number : 53955-81-0

- Hydrophobicity : Very hydrophobic and practically insoluble in water .

Applications in Food Science

Flavoring Agent

Methyl (2S)-2-methylbutanoate is used as a flavoring agent in food products due to its fruity aroma. It has been identified in various wines, contributing to the sensory profile of red varietal wines. A study highlighted its presence alongside other volatile compounds, enhancing the overall flavor complexity .

Aroma Compounds

This compound is recognized for its role in the aroma profile of certain fruits and beverages. Its detection in wines has prompted further research into its sensory evaluation, indicating its importance in food chemistry and product development .

Applications in Perfumery

Fragrance Component

this compound is utilized in the fragrance industry for its pleasant odor. It is often included in formulations to impart a sweet, fruity scent, which makes it valuable for perfumes and scented products.

Applications in Pharmaceuticals

Potential Therapeutic Uses

Emerging research suggests that this compound may have biological activity that could be explored for therapeutic applications. Its presence in various biological systems indicates potential roles in metabolic pathways, although specific therapeutic uses are still under investigation .

-

Study on Wine Volatiles

A comprehensive study analyzed the volatile compounds present in red wines, identifying this compound as a significant contributor to the aroma profile. The study utilized gas chromatography-mass spectrometry (GC-MS) to quantify its presence and assess sensory attributes . -

Flavor Profile Development

Research conducted on flavor compounds in various fruits demonstrated that this compound significantly influences the flavor perception of specific fruit varieties. This finding underscores its application in developing flavor profiles for food products.

Mecanismo De Acción

The primary mechanism of action for methyl (2S)-2-methylbutanoate involves its hydrolysis to release 2-methylbutanoic acid and methanol. This hydrolysis can occur enzymatically in biological systems or chemically under acidic or basic conditions. The released 2-methylbutanoic acid can then participate in various metabolic pathways.

Comparación Con Compuestos Similares

Ethyl butanoate: Another ester with a fruity odor, used in similar applications.

Methyl butanoate: Lacks the additional methyl group, resulting in slightly different chemical properties.

Methyl (2S)-2-methylpropanoate: Similar structure but with a shorter carbon chain.

Uniqueness: Methyl (2S)-2-methylbutanoate is unique due to its specific structure, which imparts distinct olfactory properties and reactivity. Its additional methyl group compared to methyl butanoate provides different steric and electronic effects, influencing its behavior in chemical reactions and biological systems.

Actividad Biológica

Methyl (2S)-2-methylbutanoate, also known as methyl 2-methylbutyrate, is an ester derived from 2-methylbutanoic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science. This article delves into various aspects of the biological activity of this compound, including its chemical properties, metabolic pathways, and relevant case studies.

This compound has the following chemical characteristics:

- Chemical Formula : C6H12O2

- Molecular Weight : 116.1583 g/mol

- CAS Registry Number : 53955-81-0

- Hydrophobicity : The compound is hydrophobic and practically insoluble in water, which influences its biological activity and absorption in biological systems .

Metabolic Pathways

The metabolism of this compound involves its conversion into various metabolites through enzymatic reactions. Key enzymes involved include:

- Carboxylesterases : These enzymes hydrolyze esters into acids and alcohols, facilitating the bioavailability of the active components.

- Acyl-CoA Synthetases : They play a role in the activation of fatty acids for subsequent metabolic processes.

The compound is primarily metabolized in the liver, where it may influence lipid metabolism and energy homeostasis.

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits anti-inflammatory properties. Research involving cell line assays has shown that this compound can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. This effect is mediated through pathways involving nuclear receptors like Liver X Receptor (LXR), which plays a crucial role in regulating lipid metabolism and inflammation .

Antioxidant Activity

This compound has also demonstrated antioxidant activity. In vitro studies have reported that it can scavenge free radicals and reduce oxidative stress markers in various cell types. This property is beneficial for protecting cells from damage associated with chronic diseases, including cardiovascular diseases and cancer .

Case Studies

-

Metabolic Syndrome Model :

A study conducted on mice with induced metabolic syndrome showed that administration of this compound led to improved lipid profiles and reduced markers of inflammation. The results suggested that this compound could be a potential therapeutic agent for managing metabolic disorders . -

Food Science Applications :

In food technology, this compound is utilized for its flavoring properties. Its fruity aroma makes it a desirable additive in various food products. Studies have indicated that it can enhance sensory attributes while also possessing antimicrobial properties, making it useful in food preservation .

Propiedades

IUPAC Name |

methyl (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWLYWIFNDCWRZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.